
DAPI Dilactate: A Technical Guide for Cellular
and Molecular Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: DAPI (dilactate)

Cat. No.: B12048084 Get Quote

An in-depth examination of 4',6-diamidino-2-phenylindole (DAPI) dilactate, a vital fluorescent

stain for visualizing cellular nuclei and assessing cell health in a range of research applications.

DAPI dilactate is a highly effective blue fluorescent stain widely utilized in molecular and

cellular biology to label DNA.[1] Its primary application lies in the visualization of cell nuclei,

making it an indispensable tool for fluorescence microscopy, flow cytometry, and other cell

imaging techniques.[2] The dilactate salt form of DAPI is noted for its improved water solubility

compared to the more common dihydrochloride salt, facilitating easier preparation of stock

solutions.[3][4][5]

Core Applications in Research
DAPI's utility in research is extensive, spanning several key areas of investigation:

Nuclear Counterstaining: DAPI is a popular nuclear counterstain in multicolor fluorescent

techniques.[6] Its distinct blue fluorescence provides a stark contrast to green, yellow, or red

fluorescent probes, allowing for precise localization of other cellular structures relative to the

nucleus.

Cell and Tissue Staining: It is commonly used in fluorescence microscopy to stain the DNA of

both fixed and live cells, enabling researchers to visualize and assess the health and

morphology of cell nuclei.[2][7] While it can penetrate the membranes of live cells, it does so

less efficiently than in fixed cells, where membrane integrity is compromised.[8][9]
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Apoptosis Studies: DAPI is instrumental in identifying apoptotic cells. Changes in nuclear

morphology, such as chromatin condensation and fragmentation, which are hallmarks of

apoptosis, can be readily visualized with DAPI staining.[2][7]

Cell Cycle Analysis: By binding to DNA, DAPI allows for the quantification of DNA content

within a cell population.[10] This is particularly useful in flow cytometry to determine the

distribution of cells in different phases of the cell cycle (G1, S, and G2/M).[10][11]

Viability Assays: As DAPI is largely excluded from live cells with intact plasma membranes, it

can serve as a marker for cell viability.[12] Dead or membrane-compromised cells will exhibit

bright blue fluorescence upon DAPI staining.[12]

Mycoplasma Detection: DAPI can also be used to detect mycoplasma contamination in cell

cultures. The DNA of these contaminating organisms will be stained by DAPI, appearing as

small fluorescent particles outside of the cell nuclei.[9][13]

Neuroscience Research: In neuroscience, DAPI is used to label neuronal cells, aiding in the

study of neural networks and brain architecture.[2]

Drug Development: Researchers in drug development utilize DAPI to evaluate the effects of

new pharmaceutical compounds on cell viability and proliferation.[2]

Mechanism of Action
DAPI functions by binding strongly to double-stranded DNA (dsDNA), with a preference for

adenine-thymine (A-T) rich regions within the minor groove.[8][9][10] Upon binding to dsDNA,

the fluorescence of DAPI is enhanced approximately 20-fold.[6][14] This significant increase in

fluorescence is attributed to the displacement of water molecules from both the DAPI molecule

and the minor groove of the DNA.[6] While DAPI can also bind to RNA, the resulting

fluorescence is weaker and has a longer emission wavelength (around 500 nm compared to

~460 nm for dsDNA-bound DAPI).[4]
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Cellular Environment
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Figure 1. Simplified signaling pathway of DAPI's mechanism of action.

Quantitative Data
The following tables summarize key quantitative data for the use of DAPI dilactate in research.

Table 1: Spectral Properties

Property Wavelength (nm)

Excitation Maximum (bound to dsDNA) 358[4][6][8]

Emission Maximum (bound to dsDNA) 461[4][6][8]

Emission Maximum (bound to RNA) ~500[4]

Table 2: Molecular and Chemical Properties
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Property Value

Molecular Weight 457.48 g/mol [1][4]

Molecular Formula C₁₆H₁₅N₅ · 2C₃H₆O₃[1]

Solubility Water[4]

Purity ≥98% (HPLC)

Table 3: Common Working Concentrations

Application Working Concentration

Fluorescence Microscopy (Adherent Cells) 300 nM[14][15][16]

Flow Cytometry (Suspension Cells) 3 µM[15][16]

Chromosome FISH 30 nM[6][15]

General Fixed Cell Staining 1 µg/mL[3][17]

Live Cell Staining 10 µg/mL[17]

Cell Cycle Analysis (Flow Cytometry) 10 µg/mL[11]

Experimental Protocols
Detailed methodologies for common applications of DAPI dilactate are provided below.

Preparation of DAPI Stock Solution
To prepare a 5 mg/mL DAPI dilactate stock solution (10.9 mM), dissolve 10 mg of DAPI

dilactate powder in 2 mL of deionized water (dH₂O) or dimethylformamide (DMF).[6][14] The

stock solution should be stored in aliquots at -20°C or -80°C in the dark to avoid repeated

freeze-thaw cycles.[3] For short-term storage, the solution can be kept at 2-8°C, protected from

light, for up to 6 months.[3][18]

Protocol 1: Staining of Adherent Cells for Fluorescence
Microscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.chemimpex.com/es/products/41947
https://docs.aatbio.com/products/protocol/17509.pdf
https://www.chemimpex.com/es/products/41947
https://docs.aatbio.com/products/protocol/17509.pdf
https://tools.thermofisher.com/content/sfs/manuals/mp01306.pdf
https://www.creative-bioarray.com/support/dapi-counterstaining-protocol.htm
https://www.thermofisher.com/jp/ja/home/references/protocols/cell-and-tissue-analysis/dapi-protocol/basic-dapi-counterstaining-protocols.html
https://www.creative-bioarray.com/support/dapi-counterstaining-protocol.htm
https://www.thermofisher.com/jp/ja/home/references/protocols/cell-and-tissue-analysis/dapi-protocol/basic-dapi-counterstaining-protocols.html
https://www.thermofisher.com/us/en/home/references/protocols/cell-and-tissue-analysis/dapi-protocol/basic-dapi-counterstaining-protocols.html
https://www.creative-bioarray.com/support/dapi-counterstaining-protocol.htm
https://www.targetmol.com/compound/dapi_dilactate
https://biotium.com/tech-tips-protocols/protocol-staining-cells-with-hoechst-or-dapi-nuclear-stains/
https://biotium.com/tech-tips-protocols/protocol-staining-cells-with-hoechst-or-dapi-nuclear-stains/
https://flowcytometry.utoronto.ca/wp-content/uploads/2016/01/CellCycle_DAPI-_PFA.pdf
https://www.thermofisher.com/us/en/home/references/protocols/cell-and-tissue-analysis/dapi-protocol/basic-dapi-counterstaining-protocols.html
https://tools.thermofisher.com/content/sfs/manuals/mp01306.pdf
https://www.targetmol.com/compound/dapi_dilactate
https://www.targetmol.com/compound/dapi_dilactate
https://www.fishersci.com/shop/products/dapi-hoechst-nucleic-acid-stains/EN62248
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12048084?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: Culture adherent cells on sterile coverslips.

Fixation (Optional but Recommended): Fix the cells with an appropriate fixative (e.g., 4%

paraformaldehyde) for 20 minutes in the dark.[13]

Washing: Wash the cells twice with phosphate-buffered saline (PBS).[13]

Staining: Dilute the DAPI stock solution to a working concentration of 300 nM in PBS.[14][15]

Add enough of the working solution to completely cover the cells and incubate for 1-5

minutes at room temperature, protected from light.[14][15]

Final Washes: Rinse the sample several times with PBS to remove unbound dye.[14][15]

Mounting: Drain the excess buffer and mount the coverslip onto a microscope slide using an

antifade mounting medium.[14][15]

Visualization: View the sample using a fluorescence microscope with a filter set appropriate

for DAPI (UV excitation).[14][15]
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Experimental Workflow: DAPI Staining of Adherent Cells

Culture Adherent Cells on Coverslips

Fix Cells (e.g., 4% PFA, 20 min)

Wash with PBS (2x)

Incubate with DAPI (1-5 min, RT, dark)

Prepare 300 nM DAPI in PBS

Wash with PBS (several times)

Mount Coverslip with Antifade Medium

Visualize with Fluorescence Microscope

Click to download full resolution via product page

Figure 2. Experimental workflow for DAPI staining of adherent cells.

Protocol 2: Staining of Suspension Cells for Flow
Cytometry
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Cell Preparation: Collect a cell suspension of 2 x 10⁵ to 1 x 10⁶ cells. Pellet the cells by

centrifugation and discard the supernatant.

Fixation and Permeabilization: Resuspend the cell pellet in 1 mL of PBS. Slowly add the cell

suspension to 4 mL of ice-cold absolute ethanol while vortexing to fix and permeabilize the

cells. Incubate at -20°C for 5-15 minutes.

Rehydration: Pellet the cells by centrifugation, discard the ethanol, and resuspend the pellet

in 5 mL of PBS. Allow the cells to rehydrate for 15 minutes.[14][19]

Staining: Prepare a staining buffer (e.g., 100 mM Tris, pH 7.4, 150 mM NaCl, 1 mM CaCl₂,

0.5 mM MgCl₂, 0.1% Nonidet P-40).[15] Dilute the DAPI stock solution to a working

concentration of 3 µM in the staining buffer.[15] Centrifuge the rehydrated cell suspension,

discard the supernatant, and resuspend the pellet in 1 mL of the DAPI working solution.[15]

Incubation: Incubate for 15 minutes at room temperature.[15]

Analysis: Analyze the cells by flow cytometry in the presence of the dye.[15]

Protocol 3: Cell Viability Assay
Cell Preparation: Prepare a single-cell suspension from your sample.

Staining: Add DAPI to the cell suspension at a final concentration appropriate for viability

testing (often in the range of 1-10 µg/mL).

Incubation: Incubate for a short period (e.g., 5-10 minutes) at room temperature, protected

from light.

Analysis: Analyze the cells promptly by flow cytometry or fluorescence microscopy. Live cells

will show minimal to no fluorescence, while dead or dying cells with compromised

membranes will exhibit bright blue fluorescence.[12][20]

In conclusion, DAPI dilactate is a versatile and robust tool for researchers across various

disciplines. Its reliable and bright blue fluorescence, coupled with its specific binding to DNA,

ensures its continued importance in fundamental and applied biological research.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://tools.thermofisher.com/content/sfs/manuals/mp01306.pdf
https://static.igem.org/mediawiki/2021/5/56/T--Paris_Bettencourt--DAPIstaining_flow_cytometry.pdf
https://www.creative-bioarray.com/support/dapi-counterstaining-protocol.htm
https://www.creative-bioarray.com/support/dapi-counterstaining-protocol.htm
https://www.creative-bioarray.com/support/dapi-counterstaining-protocol.htm
https://www.creative-bioarray.com/support/dapi-counterstaining-protocol.htm
https://www.creative-bioarray.com/support/dapi-counterstaining-protocol.htm
https://www.beckman.com/reagents/coulter-flow-cytometry/qc-and-support-reagents/viability-dyes/dapi
https://www.bioradiations.com/assessing-cell-health-viability-and-proliferation/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12048084?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12048084#what-is-dapi-dilactate-used-for-in-
research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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